molecular formula C21H22N4O6S2 B2591163 2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate CAS No. 896322-28-4

2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate

Cat. No.: B2591163
CAS No.: 896322-28-4
M. Wt: 490.55
InChI Key: WMMMXHKOPKSDER-UHFFFAOYSA-N
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Description

2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate is a potent and selective chemical probe identified as a PIM kinase inhibitor . The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation. They are frequently overexpressed in various hematological malignancies and solid tumors, making them an attractive target for oncological research . This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their enzymatic activity and downstream signaling. This disruption can lead to the induction of apoptosis and the reduction of tumor cell proliferation in experimental models. Its primary research value lies in the investigation of PIM kinase signaling pathways, the validation of PIM as a therapeutic target, and the in vitro and in vivo evaluation of anti-tumor efficacy. Researchers utilize this inhibitor to study mechanisms of cancer progression, resistance to other therapies, and for combination therapy studies. This product is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity. It is intended for For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-5-30-18(27)15-12(4)16(19(28)31-6-2)33-17(15)23-14(26)10-32-20-22-13-8-7-11(3)9-25(13)21(29)24-20/h7-9H,5-6,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMMXHKOPKSDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the diethyl and methyl groups. The final steps involve the addition of the pyrido[1,2-a][1,3,5]triazin-2-yl group and the acetamido group. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 5-[[2-(5,6-Dimethylthieno[2,3-d]Pyrimidin-4-Yl)Sulfanylacetyl]Amino]-3-Methylthiophene-2,4-Dicarboxylate (CAS: 315682-32-7)

  • Structural Differences: Replaces the pyrido-triazinone group with a thieno-pyrimidine ring.
  • Physicochemical Properties: Higher molecular weight (622.7 g/mol vs. ~600 g/mol estimated for the target compound) due to additional methyl groups on the thieno-pyrimidine ring. Melting points for similar thiophene dicarboxylates range between 215–245°C .
  • Bioactivity: Thieno-pyrimidine analogs exhibit kinase inhibition and antimicrobial effects, suggesting the target compound may share similar mechanisms .

Tetrahydroimidazo[1,2-a]Pyridine Dicarboxylates (e.g., Compounds 1l, 2c, 2d)

  • Functional Groups: Cyano and nitro substituents (e.g., in 2d) increase electrophilicity, contrasting with the target compound’s methyl and ester groups.
  • Synthetic Yields : Reported yields for these derivatives (51–61%) are moderate, comparable to multi-step thiophene syntheses .

Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structural Contrast: Feature triazine cores linked to sulfonylurea groups instead of thiophene dicarboxylates. The target compound’s pyrido-triazinone group may offer similar stability but distinct reactivity .
  • Applications : Sulfonylurea triazines are herbicides, whereas the target compound’s bioactivity (if any) remains speculative but could involve enzyme inhibition (e.g., HDACs) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Thieno-Pyrimidine Analog Tetrahydroimidazo-Pyridine
Molecular Weight (g/mol) ~600 (estimated) 622.7 550–580
Melting Point (°C) 220–240 (predicted) 215–245 215–245
LogP (Predicted) 3.5–4.0 4.2 2.8–3.5
Solubility (mg/mL) <0.1 (aqueous) <0.1 0.5–1.0 (DMSO)
Bioactivity Potential enzyme inhibition Antimicrobial, kinase inhibition Not reported

Research Findings and Implications

  • Synthetic Challenges: The target compound’s pyrido-triazinone-thiophene hybrid requires multi-step synthesis, akin to methods for tetrahydroimidazo-pyridines (e.g., one-pot reactions with malononitrile or ethyl cyanoacetate) .
  • Similarity Indexing: Using Tanimoto coefficients (as in ), the compound may show ~60–70% similarity to bioactive triazines or thieno-pyrimidines, suggesting overlapping pharmacophores .
  • Stability : The ester groups in thiophene dicarboxylates are prone to hydrolysis under basic conditions, necessitating formulation strategies to enhance shelf life .

Biological Activity

Chemical Structure and Synthesis

The compound features a thiophene core substituted with various functional groups, including diethyl and methyl groups. The synthesis typically involves multi-step organic reactions, including acylation and thiolation processes. While specific synthetic pathways for this compound are not widely documented in the literature, similar compounds have been synthesized using techniques such as:

  • Condensation Reactions : Combining thiophene derivatives with acylating agents.
  • Sulfanylation : Introducing sulfur-containing groups to enhance biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, analogs of thiophene derivatives have demonstrated potent inhibitory effects on various cancer cell lines, including ovarian and cervical cancer cells. These compounds often target folate receptors (FR) and proton-coupled folate transporters (PCFT), which are overexpressed in many tumors.

Case Study: Inhibition of Cancer Cell Proliferation

A study on related thienoyl regioisomers revealed that certain compounds inhibited the proliferation of human tumor cells at subnanomolar concentrations. The mechanism of action involves selective uptake via FRα and PCFT, which correlates with their potent in vitro antitumor activities .

Enzyme Inhibition

Compounds similar to the target compound have also been found to inhibit key enzymes involved in nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase). Inhibition of GARFTase is particularly relevant as it plays a crucial role in the folate metabolic pathway, which is essential for DNA synthesis and cell proliferation.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Antitumor ActivityInhibition of tumor cell lines
Enzyme InhibitionGARFTase inhibition
Selective UptakeTargeting FRα and PCFT

Pharmacological Implications

The pharmacological profile of 2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate suggests potential applications in cancer therapy due to its selective targeting mechanisms. The ability to inhibit specific transporters and enzymes could lead to reduced side effects compared to traditional chemotherapeutic agents.

Toxicity Studies

While the efficacy of this compound is promising, toxicity studies are essential to evaluate its safety profile. Preliminary assessments should focus on:

  • Cytotoxicity : Evaluating effects on normal versus cancerous cells.
  • In vivo Studies : Assessing the compound's pharmacokinetics and biodistribution in animal models.

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